3-Bromo-2-ethoxypyridine
Overview
Description
3-Bromo-2-ethoxypyridine is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
The synthesis of 3-Bromo-2-ethoxypyridine can be achieved from 2,3-Dibromopyridine and Ethanol . More detailed synthesis methods and conditions might be available in specialized chemical databases or literature .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . For a more specific analysis of 3-Bromo-2-ethoxypyridine, further studies would be needed.Physical And Chemical Properties Analysis
3-Bromo-2-ethoxypyridine is a liquid at 20°C . It has a molecular weight of 202.05 g/mol . It appears as a colorless to light yellow clear liquid . The specific gravity at 20/20°C is 1.47 and the refractive index is 1.55 .Scientific Research Applications
Synthesis of Aminoethoxypyridines : It has been used in the synthesis of various aminoethoxypyridines, such as 3-acetylamino-5-ethoxypyridine, which is produced by converting 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine (Hertog, Falter, & Linde, 1948).
Reactions with Hydrochloric Acid : Studies have investigated the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid, leading to the formation of various chloro-hydroxypyridines and dihydroxypyridines (Hertog & Bruyn, 2010).
Aminations Involving Pyridyne Intermediates : The amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia has been reinvestigated, showing the formation of aminoethoxypyridines via intermediates such as 3,5-dibromo-4-ethoxypyridine and pyridynes (Pieterse & Hertog, 2010).
Synthesis of 2-Amino-5-ethoxypyridine : A method has been developed for synthesizing 2-amino-5-ethoxypyridine starting from 2-aminopyridine and 3-ethoxypyridine, which involves the replacement of the bromine atom by ethoxyl (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Hetarynic Condensation : The condensation of 3-bromo-2-ethoxypyridine with diisopropyl ketone enolate in the presence of a complex base has been explored. This reaction has been used to analyze the crystal structure and reaction mechanism of the resulting tricyclic compounds (Ianelli et al., 1996).
Solvent Influence on Reactivity : The effect of solvent polarity on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines has been studied, providing insights into the synthesis of aminopyridine derivatives (Hertog & Jouwersma, 1953).
Gas-phase Decomposition Kinetics : A DFT study focused on the gas-phase thermal decomposition kinetics of 2-ethoxypyridine, providing insights into the elimination reaction mechanism (Márquez, Córdova, & Chuchani, 2012).
Safety and Hazards
3-Bromo-2-ethoxypyridine is a combustible liquid and can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
3-Bromo-2-ethoxypyridine is a complex organic compound that has been studied for its potential applications in organic synthesis . .
Mode of Action
It’s known that bromopyridines can participate in various organic reactions, such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that bromopyridines can be involved in various organic synthesis pathways . For instance, they can undergo catalytic protodeboronation, a valuable transformation in organic synthesis .
Result of Action
It’s known that bromopyridines can participate in various organic reactions, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-ethoxypyridine. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
3-bromo-2-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBFCAXXZMOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450868 | |
Record name | 3-BROMO-2-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-ethoxypyridine | |
CAS RN |
57883-25-7 | |
Record name | 3-BROMO-2-ETHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-ethoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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